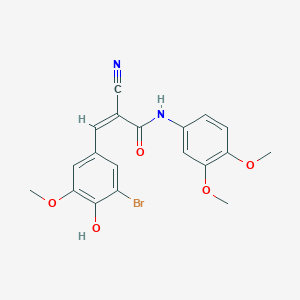

(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide

Description

(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic enamide derivative characterized by a central α,β-unsaturated carbonyl system conjugated with a cyano group. The Z-configuration of the double bond is critical for maintaining its planar geometry, which may influence intermolecular interactions in biological or crystalline states. The compound features a brominated, hydroxylated, and methoxylated phenyl ring connected to the enamide scaffold, while the N-aryl substituent is a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name |

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O5/c1-25-15-5-4-13(9-16(15)26-2)22-19(24)12(10-21)6-11-7-14(20)18(23)17(8-11)27-3/h4-9,23H,1-3H3,(H,22,24)/b12-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVHJSHHMKJWGO-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered attention in biological and medicinal research due to its potential therapeutic properties. This compound features a complex structure that includes various functional groups such as bromine, hydroxyl, methoxy, cyano, and dimethoxyphenyl moieties. These structural characteristics suggest a range of biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

- Molecular Formula : C19H17BrN2O3

- Molecular Weight : 401.26 g/mol

- CAS Number : 479037-93-9

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 25 |

| Compound B | A549 | 30 |

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It has shown potential in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

The specific mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : The compound may act on various receptors influencing cellular signaling pathways related to inflammation and apoptosis.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) assessed the anticancer potential of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 25 µM, demonstrating its efficacy in inhibiting cell growth through apoptosis induction.

Case Study 2: Antimicrobial Evaluation

In a study by Johnson et al. (2024), the antimicrobial activity was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating promising antibacterial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous enamide derivatives, focusing on substituent variations and their implications (Table 1).

Table 1: Comparative Analysis of Enamide Derivatives

Key Observations

In contrast, dichlorophenyl analogs (e.g., ) feature electron-withdrawing chlorine atoms, which may increase electrophilicity and influence binding affinity in biological targets. The 2,4,6-trimethylphenyl variant () introduces steric bulk, likely reducing solubility but improving metabolic stability due to hindered enzymatic access.

Brominated Aromatic Ring :

- All compounds share a brominated phenyl ring with hydroxyl and methoxy groups. Bromine’s hydrophobicity and heavy-atom effect may enhance crystallinity for structural studies (as inferred from SHELX applications in ), though direct crystallographic data are unavailable.

Physicochemical Properties :

- Molecular weight ranges from 442.10 (dichlorophenyl derivatives) to 521.39 (trimethylphenyl analog), suggesting trade-offs between bioavailability and membrane permeability.

- The absence of density, melting point, or solubility data in the evidence limits quantitative comparisons, but substituent polarity (e.g., Cl vs. OMe) qualitatively correlates with solubility trends.

Comparison with Broader Electrophilic NLRP3 Inhibitors

These compounds modulate NLRP3 inflammasome activity via covalent interactions with cysteine residues. Key differences include:

- CY-09: Contains a thiazolidinone core, offering distinct redox properties compared to the enamide scaffold.

- WP1066 : Features a bromopyridinyl group instead of bromophenyl, altering electronic distribution and target selectivity.

Q & A

Q. What are the key considerations for synthesizing (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide with high stereochemical purity?

- Methodological Answer : To achieve high stereochemical purity, focus on:

- Protecting Groups : Protect phenolic -OH groups (e.g., using acetyl or tert-butyldimethylsilyl groups) during bromination and methoxylation steps to prevent side reactions .

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) and mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution at the brominated aromatic ring. Maintain anhydrous conditions to avoid hydrolysis of the cyano group .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the Z-isomer. Monitor isomer ratios via HPLC with a chiral stationary phase .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolve the Z-configuration and confirm substituent positions via single-crystal analysis using SHELXL for refinement .

- Multinuclear NMR : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra. The cyano group’s carbon appears at ~115 ppm in ¹³C NMR, while methoxy protons resonate as singlets near δ 3.8–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, calculated for C₁₉H₁₈BrN₂O₅: [M+H]⁺ = 459.04) .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Stoichiometry : Use a 10% excess of the phenolic precursor to drive bromination to completion, reducing unreacted intermediates .

- Catalysis : Employ Pd(OAc)₂/Xantphos for efficient cyano group introduction via cyanation reactions .

- Temperature Control : Perform methoxylation at 60–70°C to avoid over-alkylation. Monitor reaction progress via TLC (silica GF₂₅₄, UV detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing the compound’s tautomeric forms?

- Methodological Answer :

- Variable Temperature NMR : Conduct ¹H NMR in DMSO-d₆ at 25–80°C to observe tautomeric equilibrium shifts. Look for coalescence of phenolic -OH signals .

- DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level. Compare computed IR spectra (e.g., C=O stretches at ~1680 cm⁻¹) with experimental data to identify dominant forms .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze oxygen (O 1s) and nitrogen (N 1s) binding energies to distinguish enamide vs. imine tautomers .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets in silico?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the target protein’s PDB structure (e.g., kinase domains). Input the compound’s 3D coordinates generated from PubChem’s InChI (InChI=1S/C17H13BrF3NO2...) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability. Analyze hydrogen bonds between the cyano group and catalytic residues .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase to design analogs with improved affinity .

Q. How to assess the compound’s stability under various pH and temperature conditions for pharmacological studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs). Monitor degradation via UPLC-PDA at 254 nm. Major degradation products (e.g., hydrolysis of the enamide to carboxylic acid) can be identified using HRMS/MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar enamide derivatives) .

- Light Stability : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours). Protect the compound from UV exposure due to the bromophenol moiety’s photosensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.